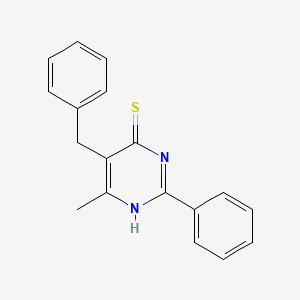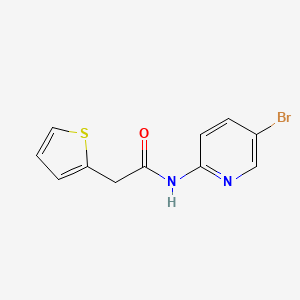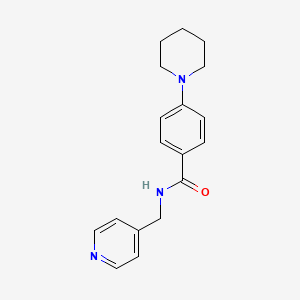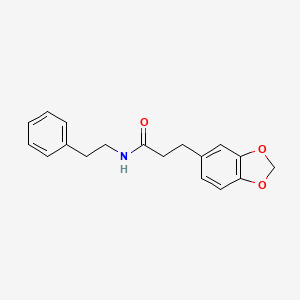![molecular formula C15H12Cl2N2O3S B4727062 4-[(2,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4727062.png)
4-[(2,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
説明
4-[(2,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as DCBQ or NSC 71907, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, and its potential applications are still being explored.
作用機序
The exact mechanism of action of 4-[(2,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is not yet fully understood. However, it is believed to act through the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases.
実験室実験の利点と制限
4-[(2,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various studies. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not yet fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on 4-[(2,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is its potential use in combination with other drugs or therapies for the treatment of cancer. This compound has also shown potential as an antimicrobial agent, and further research is needed to explore its effectiveness against different strains of bacteria and fungi. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
科学的研究の応用
4-[(2,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. This compound has also shown potential as an antimicrobial agent, as it has been found to be effective against a variety of bacterial and fungal strains.
特性
IUPAC Name |
4-[(2,4-dichlorophenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3S/c16-11-6-5-10(12(17)7-11)9-23(21,22)19-8-15(20)18-13-3-1-2-4-14(13)19/h1-7H,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCIDGVWEZBBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-dimethyl-7-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4726990.png)


![ethyl 5-(aminocarbonyl)-2-({[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4727001.png)
![4,6-diphenylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B4727006.png)

![N-(tert-butyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4727011.png)
![2-(4-methylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4727018.png)

![ethyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4727034.png)
![ethyl 2-({N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4727040.png)
![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-4-pyridinylcyclohexanecarboxamide](/img/structure/B4727059.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-furoate](/img/structure/B4727076.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B4727091.png)